

A Technical Guide to the Physical Properties of Boc-L-Homophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Boc-L-homophenylalanine

Cat. No.: B558298 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of peptide building blocks is fundamental to successful synthesis and application. This technical guide focuses on N-tert-butoxycarbonyl-L-homophenylalanine (**Boc-L-homophenylalanine**), a crucial amino acid derivative in peptide synthesis.[1][2][3] This document provides a detailed overview of its physical properties, with a specific focus on its melting point, and includes a standardized experimental protocol for its determination.

Core Physical Properties

Boc-L-homophenylalanine is a white to off-white crystalline powder.[2][3] Its chemical structure consists of the L-homophenylalanine backbone with its amino group protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in peptide synthesis as it prevents unwanted side reactions at the N-terminus during peptide chain elongation and can be readily removed under mild acidic conditions.[1]

The incorporation of the homophenylalanine residue introduces a hydrophobic phenylpropyl side chain, which can influence the physicochemical properties of the resulting peptide, such as its solubility, membrane permeability, and interactions with biological targets.[1]

A summary of the key physical properties of **Boc-L-homophenylalanine** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	100564-78-1	[1][3][4]
Molecular Formula	C15H21NO4	[2][3][4]
Molecular Weight	279.33 g/mol	[3][5]
Melting Point	70-80 °C	[3]
76-80 °C	[4][6]	
73-79 °C	[4]	
Appearance	White to off-white powder/crystals	[2][3]
Optical Rotation	[α]20/D +6.5±1°, c = 2% in ethanol	[4][6]
$[\alpha]20D = 5.5 - 7.5^{\circ} (C=2 \text{ in}$ Ethanol)	[3]	
Solubility	Soluble in methanol	[4][7]
Storage Temperature	2-8°C	[3][4][6]

Experimental Protocol: Melting Point Determination

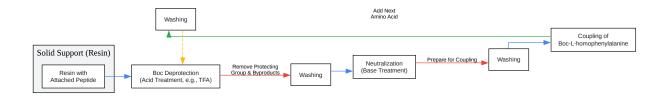
The melting point of a solid crystalline substance is a critical indicator of its purity. For a pure compound, the melting point is a sharp, well-defined temperature range. The following protocol describes the capillary melting point method, a standard and reliable technique for determining the melting range of **Boc-L-homophenylalanine**.[8]

Objective: To accurately determine the melting range of a solid sample of **Boc-L-homophenylalanine**.

Apparatus:

- Melting point apparatus with a calibrated thermometer or digital temperature sensor
- Capillary tubes (sealed at one end)

- Spatula
- Mortar and pestle (if the sample is not a fine powder)


Procedure:

- Sample Preparation: Ensure the Boc-L-homophenylalanine sample is completely dry and
 in the form of a fine powder. If necessary, gently grind the sample using a mortar and pestle.
- Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the material into the sealed end. The packed sample height should be approximately 2-4 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Heating:
 - For a preliminary determination, a rapid heating rate (e.g., 10-20 °C/min) can be used to quickly identify an approximate melting range.
 - For an accurate measurement, set the heating rate to a slow 1-2 °C/min, starting from a temperature approximately 20 °C below the expected melting point.[8]
- Observation and Recording:
 - Carefully observe the sample through the magnifying lens of the apparatus.
 - Record the temperature at which the first drop of liquid becomes visible (the onset of melting).
 - Continue to observe and record the temperature at which the entire sample has completely transitioned into a clear liquid (the completion of melting).
 - The recorded temperature range between the onset and completion of melting is the melting range of the sample.

Role in Peptide Synthesis: A Workflow Overview

Boc-L-homophenylalanine is a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development.[1][3] The following diagram illustrates the logical workflow of incorporating a Boc-protected amino acid, such as **Boc-L-homophenylalanine**, into a growing peptide chain on a solid support.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aecochemical.com [aecochemical.com]
- 5. (2S)-2-(((tert-butoxy)carbonyl)amino)-4-phenylbutanoic acid | C15H21NO4 | CID 7018726
 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-Homophe-OH ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Boc-L-homophenylalanine | 100564-78-1 [chemicalbook.com]

BENCH

- 8. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Boc-L-Homophenylalanine]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b558298#boc-l-homophenylalanine-physical-properties-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com